molecular formula C25H23N3O2 B2767549 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005062-11-2

1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

Cat. No.: B2767549
CAS No.: 1005062-11-2
M. Wt: 397.478
InChI Key: LJNAFHHGVTUUSJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a polycyclic heterocyclic compound featuring a fused pyrrolo-pyrazole-dione core. Its structure includes a benzyl group at position 1, a phenyl group at position 3, and a p-tolyl (para-methylphenyl) group at position 4. This substitution pattern confers unique steric and electronic properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

1-benzyl-5-(4-methylphenyl)-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-12-14-20(15-13-17)28-24(29)21-22(19-10-6-3-7-11-19)26-27(23(21)25(28)30)16-18-8-4-2-5-9-18/h2-15,21-23,26H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNAFHHGVTUUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(NN(C3C2=O)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with nitroolefins under reflux conditions . The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C25H23N3O2
  • Molecular Weight : 397.5 g/mol
  • CAS Number : 1005062-11-2

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione, as effective anticancer agents. The pyrazole moiety is known for its ability to inhibit various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction.

Case Study: Kinase Inhibition
In a study evaluating the anticancer potential of pyrazole derivatives, compounds exhibiting significant inhibition of Aurora A/B kinases were identified. For instance, certain derivatives showed IC50 values in the low micromolar range against multiple cancer cell lines such as HepG2 and Jurkat, indicating a promising therapeutic profile for further development .

CompoundTarget KinaseIC50 (µM)Cell Lines Tested
Compound 28Aurora A/B<0.19HepG2, Jurkat
Compound 30BRAF (V600E)0.19WM266.4, A375

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazole derivatives have been well-documented. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Mechanism of Action
Pyrazole compounds are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. By reducing the synthesis of prostaglandins, these compounds can alleviate inflammation and pain.

Cascade Reactions

The synthesis of tetrahydropyrrolo-pyrazole ring systems through cascade reactions has been explored extensively. For instance, recent advancements have demonstrated efficient methods for synthesizing these compounds from simple azides and acrylates with high yields . This synthetic versatility allows for the generation of a wide array of derivatives that can be screened for biological activity.

Table: Reaction Conditions for Cascade Synthesis

AdditiveTime (h)Yield (%)
None0.555
TFA (3)18100
DBU (0.5)0.522

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, highlighting key differences in substitution, synthesis, and properties:

Compound Substituents Synthesis Method Physical Properties Key Findings Reference
1-Benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione 1-Benzyl, 3-phenyl, 5-p-tolyl Likely Pd-catalyzed cross-coupling (analogous to compounds 21–39) Not reported Unique combination of aromatic groups may enhance lipophilicity and π-stacking. N/A
Compound 33 () 3-(3-Methoxyphenylamino), 5-methyl, 2-p-tolyl Microwave-assisted Buchwald–Hartwig coupling White solid, mp 180–182°C Amino groups improve solubility; methoxy enhances electronic diversity.
Compound 24 () 3-(4-Cyanophenyl), 5-methyl, 2-p-tolyl Suzuki coupling with 4-cyanophenylboronic acid White solid, mp 178–180°C Electron-withdrawing cyano group may stabilize charge transport in materials.
Compound 25 () 3-(2-Furyl), 5-methyl, 2-p-tolyl Microwave-assisted Suzuki coupling with 2-furylboronic acid White solid, mp 172–174°C, 76% yield Heterocyclic furan introduces planar geometry for potential optoelectronic uses.
Compound 29 () 5-(4-Methoxybenzyl), 2,3-di-p-tolyl Suzuki coupling with p-methoxybenzylboronic acid White solid, mp 160–162°C, 70% yield Methoxybenzyl group increases steric bulk and modulates solubility.
Ph-TDPP-Ph () 3,6-Bis(5-phenylthiophen-2-yl), 2,5-bis(2-octyldodecyl) Suzuki coupling with phenylboronic acid Dark blue solid, 75% yield Extended conjugation and alkyl chains enable organic semiconductor applications.

Key Comparative Insights :

Substituent Effects on Physicochemical Properties: Aromatic vs. Electron-Donating vs. Withdrawing Groups: Methoxy (compound 33) and cyano (compound 24) substituents alter electronic density, influencing reactivity in cross-coupling or biological target interactions .

Synthetic Efficiency :

  • Microwave-assisted reactions (e.g., compounds 25–29) achieve higher yields (56–76%) and shorter reaction times compared to conventional heating .
  • The target compound’s benzyl group may require optimized Buchwald–Hartwig conditions due to steric hindrance, as seen in compound 29’s synthesis .

Potential Applications: Pharmaceuticals: Amino-substituted derivatives (e.g., compound 33) show promise in antimicrobial studies (analogous to hydrazone derivatives in ) . Materials Science: Thiophene- or phenyl-substituted analogs (e.g., Ph-TDPP-Ph in ) exhibit charge transport properties suitable for organic electronics .

Biological Activity

The compound 1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a member of the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex fused heterocyclic structure that contributes to its biological activity. Its structural formula can be represented as follows:

C22H24N2O2\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_2

Key Structural Features

  • Fused Heterocycles : The presence of both pyrazole and tetrahydropyrrole rings enhances interaction with biological targets.
  • Substituents : The benzyl, phenyl, and p-tolyl groups are likely to influence the pharmacokinetic properties and receptor interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT1167.01 ± 0.60Induces apoptosis
Compound BMCF-714.31 ± 0.90Inhibits microtubule formation
Compound CA54936.12Autophagy induction

These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of microtubule dynamics, which are critical for cancer cell proliferation and survival .

Anti-inflammatory Activity

In addition to its anticancer properties, This compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

Mechanisms

  • Inhibition of COX Enzymes : By blocking cyclooxygenase (COX) enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.
  • Cytokine Modulation : They may also downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. Compounds structurally related to This compound have demonstrated efficacy against a range of bacterial strains.

MicrobeZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)
E. coli1562.5
S. aureus1831.25
P. mirabilis12125

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Study on Antitumor Effects

In a recent study by Bai et al., a series of pyrazole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines including HCT116 and MCF-7. The study found that certain derivatives exhibited significant growth inhibition and induced apoptosis in cancer cells .

Study on Anti-inflammatory Properties

A comprehensive evaluation was conducted to assess the anti-inflammatory effects of pyrazole derivatives in animal models. The compounds were shown to significantly reduce inflammation markers in serum after administration .

Q & A

Q. What synthetic strategies are effective for constructing the tetrahydropyrrolo[3,4-c]pyrazole-dione core?

The core structure can be synthesized via multi-step reactions involving cyclocondensation and ring-closure processes. For example:

  • Step 1 : React a substituted hydrazine with a diketone derivative to form a pyrazole ring.
  • Step 2 : Introduce substituents (e.g., benzyl, phenyl, p-tolyl groups) via nucleophilic substitution or Michael addition under reflux conditions in ethanol or DMF .
  • Step 3 : Characterize intermediates using HPLC and NMR to ensure purity before proceeding to cyclization.

Q. What analytical techniques are critical for structural validation?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve stereochemistry and confirm bond lengths/angles (e.g., mean C–C bond length: 0.003 Å, R factor: 0.037) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and diastereomeric ratios.
  • Mass spectrometry : Confirm molecular weight (e.g., 230.26 g/mol for similar derivatives) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yields?

  • Response Surface Methodology (RSM) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example:
    • Use a central composite design to minimize trial runs while maximizing data resolution .
    • Apply ANOVA to assess significance of variables (e.g., temperature impacts cyclization efficiency more than solvent polarity).
  • Example : A 23^3 factorial design reduced reaction optimization time by 40% for analogous pyrazole derivatives .

Q. How do computational methods enhance reaction path analysis?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and activation energies.
    • Compare computed IR spectra with experimental data to validate intermediates .
    • Employ reaction path search algorithms (e.g., artificial force-induced reaction) to predict feasible pathways .
  • Case study : ICReDD’s hybrid computational-experimental approach narrowed optimal conditions for pyrazole cyclization by 60% .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

  • Scenario : Discrepancies in dihedral angles between SCXRD and DFT-optimized structures.
  • Methodology :
    • Perform temperature-dependent crystallography to assess conformational flexibility .
    • Compare experimental NMR coupling constants with DFT-predicted values to identify dynamic effects .
  • Example : A 5° deviation in a p-tolyl group’s orientation was attributed to crystal packing forces rather than electronic effects .

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